![molecular formula C16H13FN4O2 B1313030 6-hydroxy-5-méthylpyrrolo[2,1-f][1,2,4]triazin-4-yl (4-fluoro-2-méthyl-1H-indol-5-yl) éther CAS No. 649735-41-1](/img/structure/B1313030.png)
6-hydroxy-5-méthylpyrrolo[2,1-f][1,2,4]triazin-4-yl (4-fluoro-2-méthyl-1H-indol-5-yl) éther
Vue d'ensemble
Description
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is a complex organic compound that features a unique combination of indole and pyrrolo[2,1-f][1,2,4]triazin-6-ol moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Applications De Recherche Scientifique
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol typically involves multiple steps, starting with the preparation of the indole and pyrrolo[2,1-f][1,2,4]triazin-6-ol intermediates. The key steps include:
Synthesis of the Indole Intermediate: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Formation of the Pyrrolo[2,1-f][1,2,4]triazin-6-ol Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridines, with suitable electrophiles under basic conditions.
Coupling of the Indole and Pyrrolo[2,1-f][1,2,4]triazin-6-ol Moieties: The final step involves the coupling of the indole intermediate with the pyrrolo[2,1-f][1,2,4]triazin-6-ol core through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .
Mécanisme D'action
The mechanism of action of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methyl-1H-indole: Shares the indole moiety but lacks the pyrrolo[2,1-f][1,2,4]triazin-6-ol core.
5-Methylpyrrolo[2,1-f][1,2,4]triazin-6-ol: Contains the pyrrolo[2,1-f][1,2,4]triazin-6-ol core but lacks the indole moiety.
Uniqueness
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is unique due to its combination of the indole and pyrrolo[2,1-f][1,2,4]triazin-6-ol moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and drug development .
Activité Biologique
The compound 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol , often referred to in the literature as BMS-540215 , is a potent dual inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) kinases. This compound has been investigated for its potential in treating various cancers, particularly hepatocellular carcinoma (HCC).
- Molecular Formula : C₁₈H₁₄FN₃O₃
- Molecular Weight : 339.32 g/mol
- CAS Number : 574745-76-9
BMS-540215 functions as an ATP-competitive inhibitor that selectively targets VEGFR-2 and FGFRs. The compound demonstrates robust inhibition of endothelial cell proliferation stimulated by VEGF and FGF, with IC₅₀ values of 40 nmol/L and 276 nmol/L, respectively . The inhibition of these receptors disrupts angiogenesis, a critical process in tumor growth and metastasis.
In Vitro Studies
In vitro studies have shown that BMS-540215 effectively inhibits the proliferation of endothelial cells and induces apoptosis in tumor cells. The compound's selectivity for VEGFR and FGFR has been confirmed through structure-activity relationship (SAR) studies, which indicate that modifications at specific positions on the pyrrolo-triazine core enhance biological activity .
In Vivo Studies
Preclinical trials involving human tumor xenograft models have demonstrated that BMS-540215 exhibits significant antitumor activity. The compound not only inhibits tumor growth but also induces stasis in larger tumors, suggesting its potential for long-term therapeutic effects .
Case Studies
- Hepatocellular Carcinoma : BMS-540215 has been evaluated in clinical settings for its effectiveness against HCC. The drug was part of a clinical trial assessing its efficacy in patients with advanced liver cancer. Results indicated promising responses in reducing tumor size and improving patient outcomes compared to traditional therapies .
- Combination Therapies : Research has also explored the use of BMS-540215 in combination with other agents to enhance therapeutic efficacy. For instance, combining this compound with standard chemotherapeutics has shown improved overall response rates in preclinical models .
Safety Profile
While BMS-540215 exhibits potent biological activity against cancer cell lines, safety assessments have indicated manageable toxicity levels. Ongoing studies are focused on optimizing dosing regimens to minimize adverse effects while maximizing therapeutic benefits .
Summary of Findings
Study Type | Findings |
---|---|
In Vitro | Inhibits endothelial cell proliferation; induces apoptosis; selective for VEGFR/FGFR |
In Vivo | Significant antitumor activity in xenograft models; induces tumor stasis |
Clinical Trials | Promising results in HCC; potential for combination therapies to enhance efficacy |
Safety Assessments | Manageable toxicity; ongoing optimization of dosing regimens |
Propriétés
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOVDMBSDVVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433233 | |
Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649735-41-1 | |
Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.